Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group at the 4-position and a benzyloxy methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethylpyrimidine with benzyl alcohol in the presence of a base to form the benzyloxy methyl intermediate. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and ethyl ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that includes a benzyloxy group and a carboxylate moiety, which may enhance its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C13H13N2O3
- Molecular Weight : Approximately 272.30 g/mol
- Functional Groups : Pyrimidine core, benzyloxy substituent, carboxylate group
The presence of the benzyloxy group is significant as it may influence the lipophilicity and membrane permeability of the compound, potentially enhancing its bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include the reaction of benzyl alcohol with ethyl bromoacetate, followed by various condensation and substitution reactions to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit diverse biological activities, including anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For instance, studies have shown that derivatives with similar structural features can act as potent inhibitors of tumor growth in various cancer cell lines .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is likely attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Variations in the substitution pattern on the pyrimidine ring can significantly affect its binding affinity to biological targets. For example, modifications that enhance hydrophobic interactions or hydrogen bonding capabilities have been shown to improve efficacy .
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating various pyrimidine derivatives, this compound demonstrated notable cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development .
- Antimicrobial Screening : A series of synthesized derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their therapeutic potential .
- Mechanistic Studies : Interaction studies using enzyme assays revealed that this compound binds effectively to specific targets involved in cancer metabolism, providing insights into its mechanism of action .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-pyrimidine | Hydroxyl and carbonyl groups | Known for anti-inflammatory properties |
6-(4-Alkoxyphenyl)-1,2-dihydro-pyrimidinones | Various alkoxy substitutions | Potent xanthine oxidase inhibitors |
2-(4-Alkoxyphenyl)pyrimidine derivatives | Similar pyrimidine core structure | Exhibits diverse biological activities including anticancer effects |
The unique substitution pattern of this compound may enhance its biological activity compared to other similar compounds.
Properties
CAS No. |
1356111-33-5 |
---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxymethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-15(18)13-8-9-16-14(17-13)11-19-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
LRGSYIXNVNTULS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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